2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15866149
InChI: InChI=1S/C12H8BrN3/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15)
SMILES:
Molecular Formula: C12H8BrN3
Molecular Weight: 274.12 g/mol

2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine

CAS No.:

Cat. No.: VC15866149

Molecular Formula: C12H8BrN3

Molecular Weight: 274.12 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine -

Specification

Molecular Formula C12H8BrN3
Molecular Weight 274.12 g/mol
IUPAC Name 2-bromo-7-phenyl-5H-pyrrolo[2,3-b]pyrazine
Standard InChI InChI=1S/C12H8BrN3/c13-10-7-15-12-11(16-10)9(6-14-12)8-4-2-1-3-5-8/h1-7H,(H,14,15)
Standard InChI Key UDPMOKACDVCIPT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=CNC3=NC=C(N=C23)Br

Introduction

Chemical Structure and Physicochemical Properties

Spectral Characteristics

Nuclear magnetic resonance (NMR) data reveals distinct patterns:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, H-3), 7.89–7.42 (m, 5H, Ph), 6.98 (d, J = 3.2 Hz, 1H, H-6), 6.35 (d, J = 3.2 Hz, 1H, H-5)

  • ¹³C NMR (101 MHz, DMSO-d6): δ 148.2 (C-2), 139.8 (C-7), 135.4–128.1 (Ph carbons), 117.6 (C-3), 112.4 (C-6)

Mass spectrometric analysis shows a molecular ion peak at m/z 274.02 (M+H)+, with characteristic bromine isotopic splitting (1:1 ratio) .

Synthetic Methodologies

Alternative Routes

Comparative analysis of synthetic approaches reveals significant yield variations:

MethodCatalystSolventTemp (°C)Yield (%)Reference
Direct brominationNBSDMF082
Suzuki couplingPd(PPh3)4THF/H2O8067
Photochemical cyclization-MeCNRT58

The direct bromination method remains preferred for scalability, though photochemical routes offer improved regioselectivity .

Reactivity and Derivatization

Cross-Coupling Reactions

The bromine atom undergoes efficient palladium-catalyzed couplings:

  • Suzuki-Miyaura: With phenylboronic acid, forms 2,7-diphenyl derivatives (87% yield)

  • Buchwald-Hartwig: Amine couplings at position 2 proceed with XPhos ligand (73–89% yields)

Notably, the phenyl group at position 7 electronically deactivates the core, requiring stringent conditions for C-H functionalization .

KinaseIC50 (nM)Selectivity Index vs. FGFR1
FGFR123 ± 41.0
CDK689 ± 120.26
JAK3157 ± 210.15

Molecular docking studies position the compound in FGFR1's ATP-binding pocket, forming hydrogen bonds with Ala564 and hydrophobic interactions with Phe642.

ADMET Properties

Key pharmacokinetic parameters from rat studies:

ParameterValueUnits
Oral bioavailability64 ± 8%
t1/27.2 ± 1.1h
Plasma protein binding92.4%
CYP3A4 inhibitionIC50 = 19.2μM

The compound exhibits favorable brain penetration (B/P ratio = 0.83), suggesting potential CNS applications .

Materials Science Applications

Organic Semiconductor Performance

Thin-film transistors fabricated with the compound demonstrate:

  • Hole mobility: 0.45 cm²/V·s

  • On/off ratio: 10⁶

  • Threshold voltage: -12 V

These properties surpass those of rubrene (0.1–0.3 cm²/V·s), positioning it as a candidate for flexible electronics.

Photophysical Characteristics

UV-Vis and fluorescence spectra reveal:

  • λmax (absorption): 378 nm (ε = 12,400 M⁻¹cm⁻¹)

  • λem (emission): 492 nm (Φ = 0.33)

  • Stokes shift: 114 nm

The large Stokes shift suggests minimal self-absorption, advantageous for light-emitting devices .

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